molecular formula C15H15N3O2S2 B13436966 CybLuc

CybLuc

Cat. No.: B13436966
M. Wt: 333.4 g/mol
InChI Key: DRLXXHYUKOJAOR-LLVKDONJSA-N
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Description

CybLuc, also known as N-cyclobutylaminoluciferin, is a derivative of aminoluciferin. It is a compound that has gained significant attention in the field of bioluminescence imaging due to its enhanced properties compared to traditional luciferin derivatives. This compound is particularly noted for its ability to produce strong bioluminescent signals, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CybLuc involves the introduction of a cyclobutyl group to the aminoluciferin structure. This modification is typically achieved through a series of chemical reactions that include the formation of intermediate compounds. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of research and commercial applications. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

CybLuc undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce bioluminescent light.

    Reduction: The compound can also participate in reduction reactions under specific conditions.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major product of the oxidation reaction of this compound is oxyluciferin, which is responsible for the bioluminescent signal. Other reactions may produce different derivatives depending on the reagents and conditions used.

Scientific Research Applications

CybLuc has a wide range of applications in scientific research, including:

    Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in bioluminescence imaging to visualize cellular and molecular processes in living organisms.

    Medicine: Utilized in diagnostic imaging to detect and monitor diseases such as cancer.

    Industry: Applied in the development of biosensors and other analytical tools.

Mechanism of Action

CybLuc exerts its effects through a bioluminescence mechanism. When this compound is oxidized by firefly luciferase, it produces light. The molecular target of this compound is the luciferase enzyme, which catalyzes the oxidation reaction. The pathway involves the formation of an excited state intermediate that emits light upon returning to the ground state.

Comparison with Similar Compounds

Similar Compounds

    D-luciferin: The standard substrate for firefly luciferase, producing bioluminescence.

    Aminoluciferin: A derivative of luciferin with an amino group, used in various bioluminescence applications.

Uniqueness of CybLuc

This compound is unique due to its enhanced bioluminescent properties. It produces a stronger and more stable bioluminescent signal compared to D-luciferin and aminoluciferin. This makes this compound particularly valuable for deep tissue imaging and long-term studies.

Properties

Molecular Formula

C15H15N3O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

(4S)-2-[6-(cyclobutylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C15H15N3O2S2/c19-15(20)11-7-21-13(18-11)14-17-10-5-4-9(6-12(10)22-14)16-8-2-1-3-8/h4-6,8,11,16H,1-3,7H2,(H,19,20)/t11-/m1/s1

InChI Key

DRLXXHYUKOJAOR-LLVKDONJSA-N

Isomeric SMILES

C1CC(C1)NC2=CC3=C(C=C2)N=C(S3)C4=N[C@H](CS4)C(=O)O

Canonical SMILES

C1CC(C1)NC2=CC3=C(C=C2)N=C(S3)C4=NC(CS4)C(=O)O

Origin of Product

United States

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